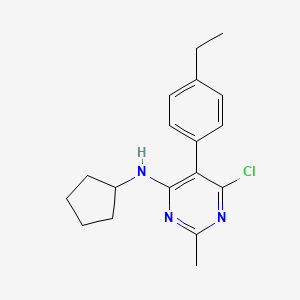
6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C₁₈H₂₂ClN₃. It is known for its complex structure, which includes a pyrimidine ring substituted with various functional groups.
Métodos De Preparación
The synthesis of 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Substitution Reactions: Introduction of the chloro, cyclopentyl, ethylphenyl, and methyl groups through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods may involve optimizing these steps to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different analogs.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-chloro-N-cyclopentyl-5-(4-methylphenyl)-2-methylpyrimidin-4-amine: Differing by the substitution on the phenyl ring.
6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-ethylpyrimidin-4-amine: Differing by the substitution on the pyrimidine ring.
Actividad Biológica
6-Chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine is a synthetic compound belonging to the pyrimidine class, characterized by its unique molecular structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H20ClN3 and a molecular weight of 315.84 g/mol. Its structure features a pyrimidine ring with various substituents, including a cyclopentyl group, an ethylphenyl moiety, and a chlorine atom at the 6-position, which is believed to enhance its reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3 |
| Molecular Weight | 315.84 g/mol |
| LogP | 5.0953 |
| Polar Surface Area (PSA) | 37.81 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Material : Pyrimidine precursor.
- Substitution Reactions : Introduction of cyclopentyl, ethylphenyl, and methyl groups.
- Reagents : Use of oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase pathway. This pathway is crucial for regulating cell growth and differentiation, making this compound a potential candidate for therapeutic applications in cancers where PDGFR signaling is dysregulated .
In Vitro Studies
Preliminary studies have shown that this compound can modulate enzyme activities or receptor functions. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (human cervical carcinoma) | 12 |
| A431 (vulvar epidermal carcinoma) | 10 |
| CaCo-2 (colon adenocarcinoma) | 15 |
These findings indicate that the compound may induce apoptosis in cancer cells by inhibiting key signaling pathways .
Case Studies
-
Case Study on PDGFR Inhibition :
- A study evaluated the effects of the compound on PDGFR-mediated signaling in vitro. Results showed a significant reduction in cell proliferation in PDGFR-expressing cells, supporting its role as a targeted therapy for tumors with aberrant PDGFR signaling.
-
Case Study on Cytotoxicity :
- Another investigation assessed the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The results indicated dose-dependent inhibition of cell viability, with the most pronounced effects observed in HeLa and A431 cells.
Propiedades
Número CAS |
917895-70-6 |
|---|---|
Fórmula molecular |
C18H22ClN3 |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
6-chloro-N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H22ClN3/c1-3-13-8-10-14(11-9-13)16-17(19)20-12(2)21-18(16)22-15-6-4-5-7-15/h8-11,15H,3-7H2,1-2H3,(H,20,21,22) |
Clave InChI |
VPZDJORZWYFBSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















